molecular formula C20H22N2O4 B2520181 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide CAS No. 921586-80-3

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Cat. No.: B2520181
CAS No.: 921586-80-3
M. Wt: 354.406
InChI Key: FBNCFDKAAUZUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a benzoxazepine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a benzamide derivative with a benzoxazepine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent choice can significantly impact the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and benzoxazepine-containing molecules, such as:

Uniqueness

What sets 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Compound Overview

Molecular Structure and Properties

  • Molecular Formula : C22H26N2O4S
  • Molecular Weight : 414.52 g/mol
  • IUPAC Name : N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

The compound features a benzamide moiety linked to a tetrahydrobenzoxazepin structure. Its unique arrangement of functional groups suggests diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Formation of the Benzoxazepin Core : Utilizing cyclization reactions to construct the benzoxazepin scaffold.
  • Introduction of Functional Groups : Employing electrophilic substitutions to introduce methoxy and amide functionalities.

Anticancer Properties

Research indicates that compounds structurally similar to 3-methoxy-N-(3,3,5-trimethyl...) exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the following findings:

CompoundCell Line TestedIC50 (µM)Activity
Compound AHCT 1162.2High
Compound BMCF-71.2Very High
Compound CHEK 2935.3Moderate

These results suggest that the compound may inhibit cancer cell growth through mechanisms that warrant further investigation into its pharmacodynamics and potential therapeutic applications .

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Preliminary studies indicate selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM. This suggests potential utility in treating bacterial infections.

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. The compound may act as an inhibitor of glucosylceramide synthase or other related pathways critical for cancer cell metabolism and survival .

Case Studies

Several case studies have documented the effects of similar compounds derived from the benzoxazepin family:

  • Case Study 1 : A derivative exhibited selective toxicity towards MCF-7 cells with an IC50 value of 3.1 µM while sparing normal cells.
  • Case Study 2 : Another analogue displayed significant antibacterial activity with MIC values indicating effectiveness against resistant strains.

These studies underline the potential for developing new therapeutics based on the structural framework provided by compounds like 3-methoxy-N-(3,3,5-trimethyl...).

Properties

IUPAC Name

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-20(2)12-26-17-9-8-14(11-16(17)22(3)19(20)24)21-18(23)13-6-5-7-15(10-13)25-4/h5-11H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNCFDKAAUZUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.